Meta-Fluorine Substitution Alters Solid-State Properties Relative to 4-Fluoro and Unsubstituted Analogs
The 3-fluorophenyl regioisomer exhibits distinct solid-state properties compared to its 4-fluoro and unsubstituted analogs. Specifically, ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is reported as a non-crystalline solid or with a significantly lower melting point (no discrete melting point reported in standard databases), in contrast to the 4-fluoro regioisomer (CAS 138907-68-3) which is a crystalline solid with a reported melting point of 153°C [1]. This difference in crystallinity and thermal behavior directly impacts solubility, formulation characteristics, and purification strategies [2].
| Evidence Dimension | Solid-state crystalline properties |
|---|---|
| Target Compound Data | Amorphous or low-melting solid; no discrete melting point reported |
| Comparator Or Baseline | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3) |
| Quantified Difference | Comparator melting point: 153°C |
| Conditions | Standard compound characterization and literature reported values |
Why This Matters
Procurement and handling differ substantially; the amorphous nature of the 3-fluoro analog may confer higher apparent solubility, which is critical for in vitro assay performance and formulation screening, whereas the crystalline 4-fluoro analog may offer superior long-term storage stability.
- [1] ChemSrc. 5-氨基-1-(3-氟苯基)-1H-吡唑-4-甲酸乙酯. CAS 138907-70-7. View Source
- [2] Byrn, S. R.; Pfeiffer, R. R.; Stowell, J. G. Solid-State Chemistry of Drugs, 2nd ed.; SSCI, Inc.: West Lafayette, IN, 1999. View Source
